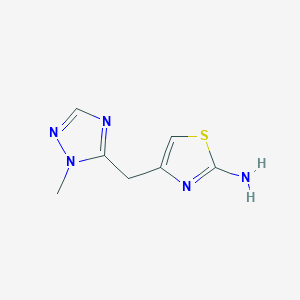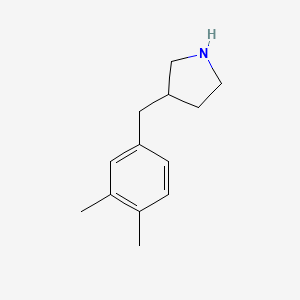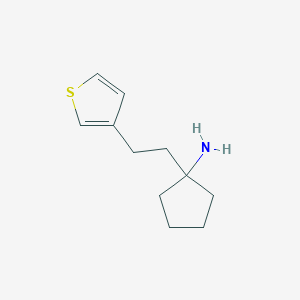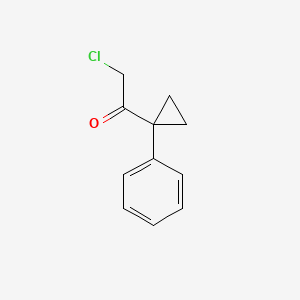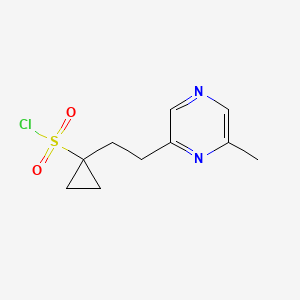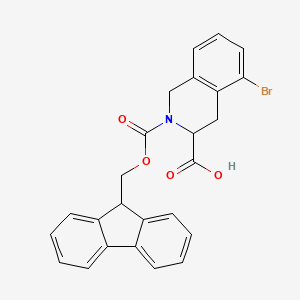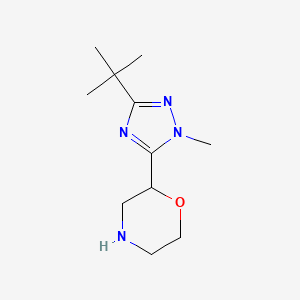
Cyclobutene, 1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutene, 1-methyl- is an organic compound with the molecular formula C₅H₈ and a molecular weight of 68.1170 g/mol It is a derivative of cyclobutene, where a methyl group is attached to the first carbon of the cyclobutene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclobutene, 1-methyl- can be synthesized through several methods. One common approach involves the ring expansion of cyclopropyl N-tosylhydrazone using a rhodium (II) catalyst. This method allows for the formation of monosubstituted cyclobutenes through a 1,2-aryl or -alkyl shift of the rhodium (II) carbene intermediate . Another method involves the [2+2] cycloaddition of aryl alkynes and acrylates, catalyzed by indium (III) trifluoroacetylacetonate and trimethylsilyl bromide, which provides high chemo- and stereoselectivity .
Industrial Production Methods
Industrial production of cyclobutene, 1-methyl- typically involves large-scale synthesis using similar catalytic processes. The choice of catalysts and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclobutene, 1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert cyclobutene, 1-methyl- to cyclobutane derivatives.
Substitution: Substitution reactions, such as halogenation, can introduce different functional groups into the cyclobutene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and ozone.
Reduction: Hydrogenation using palladium or platinum catalysts is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of light or a catalyst.
Major Products Formed
The major products formed from these reactions include epoxides, cyclobutane derivatives, and various substituted cyclobutenes, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Cyclobutene, 1-methyl- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of cyclobutene, 1-methyl- involves its ability to undergo various chemical transformations due to the ring strain in the cyclobutene ring. This strain makes the compound highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutane: A saturated four-membered ring compound with the formula C₄H₈.
Cyclopentene: A five-membered ring compound with one double bond, formula C₅H₈.
Cyclohexene: A six-membered ring compound with one double bond, formula C₆H₁₀.
Uniqueness
Cyclobutene, 1-methyl- is unique due to its combination of ring strain and the presence of a methyl group, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Propriétés
Numéro CAS |
1489-60-7 |
|---|---|
Formule moléculaire |
C5H8 |
Poids moléculaire |
68.12 g/mol |
Nom IUPAC |
1-methylcyclobutene |
InChI |
InChI=1S/C5H8/c1-5-3-2-4-5/h3H,2,4H2,1H3 |
Clé InChI |
AVPHQXWAMGTQPF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




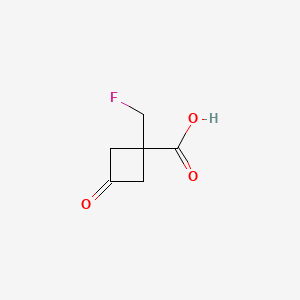
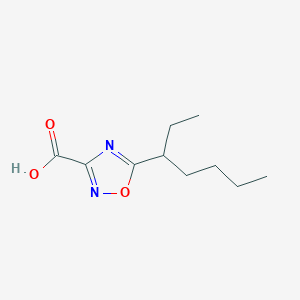
cyclobutyl]methyl})amine hydrochloride](/img/structure/B15310619.png)
![(4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine](/img/structure/B15310623.png)
